molecular formula C4H9ClFN B2473811 2-(Fluoromethyl)azetidine hydrochloride CAS No. 1638768-86-1

2-(Fluoromethyl)azetidine hydrochloride

Cat. No.: B2473811
CAS No.: 1638768-86-1
M. Wt: 125.57
InChI Key: CXQHZWCADAZCLW-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)azetidine hydrochloride is a chemical compound with the molecular formula C4H8FN·HCl It is a four-membered heterocyclic compound containing a fluoromethyl group attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoromethyl)azetidine hydrochloride typically involves the reaction of azetidine with a fluoromethylating agent. One common method is the alkylation of azetidine with fluoromethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)azetidine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluoromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield azido derivatives, while oxidation with hydrogen peroxide would produce N-oxides.

Scientific Research Applications

2-(Fluoromethyl)azetidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, including its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)azetidine hydrochloride involves its interaction with molecular targets through its fluoromethyl and azetidine moieties. The fluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, while the azetidine ring can engage in ring-opening reactions under certain conditions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)azetidine hydrochloride
  • 2-(Bromomethyl)azetidine hydrochloride
  • 2-(Hydroxymethyl)azetidine hydrochloride

Uniqueness

2-(Fluoromethyl)azetidine hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and hydroxy analogs. The fluorine atom’s high electronegativity and small size can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and other research areas.

Properties

IUPAC Name

2-(fluoromethyl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN.ClH/c5-3-4-1-2-6-4;/h4,6H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQHZWCADAZCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638768-86-1
Record name 2-(fluoromethyl)azetidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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